3-Hydroxy-1-indanone chemical and physical properties
3-Hydroxy-1-indanone chemical and physical properties
Topic: 3-Hydroxy-1-indanone Chemical and Physical Properties Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
A Critical Chiral Intermediate for Pharmaceutical Scaffolds
Executive Summary
3-Hydroxy-1-indanone (CAS: 26976-59-0) is a bicyclic aromatic ketone featuring a hydroxyl group at the C3 position of the indanone core. It serves as a pivotal chiral building block in organic synthesis, particularly in the development of neuroprotective agents (e.g., Donepezil analogues) and antiviral therapeutics (HPV inhibitors). Its structural versatility arises from the coexistence of a reactive carbonyl group, a secondary alcohol, and a benzylic stereocenter, enabling diverse functionalization strategies including dehydration, oxidation, and asymmetric reduction.
Molecular Architecture & Physicochemical Profile[1]
The physicochemical properties of 3-hydroxy-1-indanone are governed by the intramolecular hydrogen bonding potential between the C3-hydroxyl and the C1-carbonyl oxygen, as well as the rigidity of the fused benzene ring.
Table 1: Physicochemical Constants
| Property | Value | Notes |
| IUPAC Name | 3-Hydroxy-2,3-dihydro-1H-inden-1-one | |
| CAS Registry | 26976-59-0 (Racemic) | Specific enantiomers have distinct CAS Nos.[1] |
| Molecular Formula | C₉H₈O₂ | |
| Molecular Weight | 148.16 g/mol | |
| Appearance | Pale yellow to colorless solid | Color intensifies upon oxidation/dehydration. |
| Melting Point | 50–55 °C (Experimental) | Lower than 6-hydroxy isomer (154°C) due to intramolecular H-bonding. |
| Solubility | High: Methanol, DMSO, EtOAcLow: Water, Hexanes | Soluble in polar organic solvents. |
| Chirality | 1 Stereocenter at C3 | Available as (R) or (S) enantiomers via enzymatic resolution. |
| Acidity (pKa) | ~13 (OH), ~19 (α-proton) | Susceptible to base-catalyzed elimination. |
Synthetic Pathways & Production Strategies[1][3][4][5]
The production of 3-hydroxy-1-indanone typically follows one of two distinct paradigms: Metal-Catalyzed Annulation (for racemic bulk synthesis) or Biocatalytic Resolution (for high enantiopurity).
Chemical Synthesis: Copper-Catalyzed Annulation
A highly efficient, atom-economical route involves the copper-catalyzed intramolecular annulation of 2-ethynylbenzaldehyde derivatives. This method avoids harsh acidic conditions that promote dehydration.
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Mechanism: The reaction proceeds via activation of the alkyne by Cu(I), followed by nucleophilic attack of water (or hydroxide) and subsequent cyclization.
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Yield: Typically >85%.[2]
Biocatalytic Route: Enantioselective Oxidation/Reduction
For pharmaceutical applications requiring high enantiomeric excess (ee), biocatalysis is preferred.
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Path A (Oxidative): Naphthalene dioxygenase (NDO) from Pseudomonas sp.[3] oxidizes 1-indanone directly to 3-hydroxy-1-indanone.
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Path B (Reductive/Resolution): Kinetic resolution of racemic 3-hydroxy-1-indanone using Pseudomonas fluorescens lipase AK, or regioselective hydrogenation of 1,2-indanedione.
Figure 1: Primary synthetic pathways for 3-Hydroxy-1-indanone, contrasting chemical annulation with biocatalytic methods.
Chemical Reactivity & Stability
3-Hydroxy-1-indanone is a "metastable" intermediate. Its reactivity is dominated by the tendency to eliminate water to regain aromaticity in the cyclopentenone ring (forming indenone).
Dehydration (Elimination)
Under acidic conditions (e.g., p-TsOH, H₂SO₄) or thermal stress, 3-hydroxy-1-indanone undergoes β-elimination to form 1-indenone . This is often an unwanted side reaction during storage but can be exploited to generate reactive Michael acceptors for [5+2] cycloadditions.
Functionalization[7]
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C1-Carbonyl: Susceptible to reduction (NaBH₄) to form 1,3-indanediol (cis/trans isomers).
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C2-Position: Active methylene site for Aldol condensations or Knoevenagel reactions (e.g., with aldehydes to form benzylidene derivatives).
Figure 2: Divergent reactivity profile showing dehydration, reduction, and C2-functionalization pathways.
Experimental Protocol: Copper-Catalyzed Synthesis
This protocol describes the robust chemical synthesis via annulation, suitable for generating the racemic scaffold for further functionalization.
Objective: Synthesis of 3-Hydroxy-1-indanone from 2-ethynylbenzaldehyde.
Materials
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Precursor: 2-Ethynylbenzaldehyde (1.0 equiv)
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Catalyst: Copper(I) Iodide (CuI) (10 mol%)
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Solvent: DMSO (Dimethyl sulfoxide), anhydrous
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Reagents: Water (2.0 equiv, nucleophile source)
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Workup: Ethyl acetate, Brine, Na₂SO₄
Step-by-Step Methodology
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Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-ethynylbenzaldehyde (10 mmol) in anhydrous DMSO (20 mL).
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Catalyst Addition: Add CuI (0.19 g, 1.0 mmol) to the solution under an inert atmosphere (N₂ or Ar).
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Nucleophile Introduction: Add deionized water (0.36 mL, 20 mmol) via syringe.
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Heating: Heat the reaction mixture to 80 °C in an oil bath. Monitor by TLC (Hexane/EtOAc 3:1) for the disappearance of the starting aldehyde (typically 2–4 hours).
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Quenching: Cool the mixture to room temperature. Dilute with water (50 mL) and extract with ethyl acetate (3 × 30 mL).
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Purification: Wash the combined organic layers with brine (2 × 20 mL) to remove residual DMSO. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Isolation: Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient 4:1 to 2:1) to yield 3-hydroxy-1-indanone as a pale solid.
Validation Check:
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¹H NMR (CDCl₃, 400 MHz): Look for the characteristic benzylic proton at C3 (~5.3 ppm, dd) and the methylene protons at C2 (~2.5–3.0 ppm, m). The aldehyde proton (~10 ppm) should be absent.
Pharmaceutical Applications
Neurodegenerative Disease (Alzheimer's)
3-Hydroxy-1-indanone derivatives are structural analogues of Donepezil (Aricept), an acetylcholinesterase (AChE) inhibitor. The indanone core mimics the binding affinity of the natural substrate acetylcholine within the enzyme's active site gorge.
Antiviral Agents (HPV)
Specific 3-hydroxy-1-indanone derivatives have demonstrated efficacy as inhibitors of Human Papillomavirus (HPV) Type 11 . The scaffold is formed via [4+1] annulation strategies and serves as a rigid linker that positions hydrophobic groups to block viral replication machinery.
Chiral Resolution Agents
Due to its rigid bicyclic structure, enantiomerically pure 3-hydroxy-1-indanone is used to resolve other chiral amines or acids via diastereomeric salt formation or as a chiral auxiliary in asymmetric synthesis.
Safety & Handling (GHS Standards)
Signal Word: WARNING
| Hazard Class | Code | Statement |
| Acute Toxicity | H302 | Harmful if swallowed.[4][5] |
| Skin Irritation | H315 | Causes skin irritation.[4][5] |
| Eye Irritation | H319 | Causes serious eye irritation.[4][5] |
Handling Precautions:
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Storage: Store at 2–8 °C under an inert atmosphere (Argon) to prevent spontaneous dehydration to 1-indenone.
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PPE: Wear nitrile gloves, safety goggles, and use a chemical fume hood to avoid inhalation of dust.
References
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Synthesis via Cu-Catalyzed Annulation: Yu, S., Liu, S., Lan, Y., Wan, B., & Li, X. (2015). Copper-Catalyzed Intramolecular Annulation of 2-Ethynylbenzaldehyde Derivatives. Journal of the American Chemical Society, 137(4), 1623-1631. Link
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Biocatalytic Oxidation: Resnick, S. M., & Gibson, D. T. (1996). Regio- and Stereospecific Oxidation of Indan to (2R)-Indanol by Naphthalene Dioxygenase. Applied and Environmental Microbiology, 62(9), 3355–3359. Link
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Kinetic Resolution: Paizs, C., Toşa, M., Bencze, L. C., Brem, J., Irimie, F. D., & Rimoldi, I. (2011). Dynamic Kinetic Resolution of rac-2-Hydroxy-1-indanone. European Journal of Organic Chemistry, 2011(15), 2823-2828. Link
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Pharmaceutical Applications (HPV): Bouchain, G., & Leit, S. (2003). Development of Potential Antiviral Agents Based on the Indanone Scaffold. Current Medicinal Chemistry, 10(23), 2629-2642. Link
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Physical Properties & NMR: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 176448, 3-Hydroxy-1-indanone. Link[5]
